Cas no 2228924-42-1 (O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine)

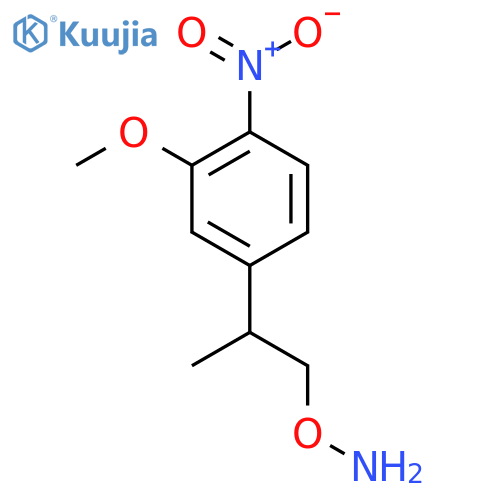

2228924-42-1 structure

商品名:O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine

O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine

- 2228924-42-1

- O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine

- EN300-1762841

-

- インチ: 1S/C10H14N2O4/c1-7(6-16-11)8-3-4-9(12(13)14)10(5-8)15-2/h3-5,7H,6,11H2,1-2H3

- InChIKey: UYAWRTNBUCXMNM-UHFFFAOYSA-N

- ほほえんだ: O(CC(C)C1C=CC(=C(C=1)OC)[N+](=O)[O-])N

計算された属性

- せいみつぶんしりょう: 226.09535693g/mol

- どういたいしつりょう: 226.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 231

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 90.3Ų

O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1762841-0.5g |

O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine |

2228924-42-1 | 0.5g |

$1289.0 | 2023-09-20 | ||

| Enamine | EN300-1762841-1g |

O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine |

2228924-42-1 | 1g |

$1343.0 | 2023-09-20 | ||

| Enamine | EN300-1762841-2.5g |

O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine |

2228924-42-1 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1762841-0.1g |

O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine |

2228924-42-1 | 0.1g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1762841-0.05g |

O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine |

2228924-42-1 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1762841-5g |

O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine |

2228924-42-1 | 5g |

$3894.0 | 2023-09-20 | ||

| Enamine | EN300-1762841-1.0g |

O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine |

2228924-42-1 | 1g |

$0.0 | 2023-05-26 | ||

| Enamine | EN300-1762841-10g |

O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine |

2228924-42-1 | 10g |

$5774.0 | 2023-09-20 | ||

| Enamine | EN300-1762841-0.25g |

O-[2-(3-methoxy-4-nitrophenyl)propyl]hydroxylamine |

2228924-42-1 | 0.25g |

$1235.0 | 2023-09-20 |

O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine 関連文献

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

2228924-42-1 (O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine) 関連製品

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量